N-Boc-2-(5-bromo-2-thienyl)ethanamine

Catalog No.
S975172
CAS No.
885279-60-7
M.F
C11H16BrNO2S
M. Wt
306.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-2-(5-bromo-2-thienyl)ethanamine

CAS Number

885279-60-7

Product Name

N-Boc-2-(5-bromo-2-thienyl)ethanamine

IUPAC Name

tert-butyl N-[2-(5-bromothiophen-2-yl)ethyl]carbamate

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)15-10(14)13-7-6-8-4-5-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,13,14)

InChI Key

DXBJSPGRHGHJQU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(S1)Br

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(S1)Br

N-Boc-2-(5-bromo-2-thienyl)ethanamine is a chemical compound characterized by its unique structural features, including a bromine substituent on a thienyl ring and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula for this compound is C₁₁H₁₆BrNO₂S, with a molecular weight of approximately 306.22 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

This compound is notable for its potential applications in pharmaceuticals, particularly in the development of antidepressant agents and other therapeutic drugs due to its ability to interact with biological targets.

  • A precursor for amine-containing molecules: After deprotection, the revealed amine could be used for further functionalization or act as a ligand for metal complexes in catalysis.
  • A probe for biological studies: The bromothiophene group might allow for attachment of biomolecules for targeted delivery or interaction studies.
  • Organic compound: Handle with standard precautions for organic chemicals, including wearing gloves, working in a fume hood, and avoiding contact with skin and eyes.
  • Bromothiophene moiety: The presence of bromine suggests potential for skin and respiratory irritation. Refer to safety data sheets (SDS) of similar bromothiophene compounds for handling guidance.
  • Intermediate for organic synthesis

    The presence of the tert-Butyl (Boc) protecting group suggests t-Boc-2-Bromo-2-phenethylamine could be a useful intermediate for the synthesis of more complex molecules. The Boc group can be selectively removed under specific conditions, allowing further functionalization of the 2-Bromo-2-phenethylamine core ().

  • Bioorganic chemistry

    The 2-Bromo-2-phenethylamine moiety is a common scaffold found in various biologically active molecules. t-Boc-2-Bromo-2-phenethylamine could serve as a starting material for the development of new drugs or probes targeting specific biological processes.

  • Material science applications

    Compounds containing thiophene rings can exhibit interesting electronic and physical properties. t-Boc-2-Bromo-2-phenethylamine may be of interest for further investigation in material science research, potentially leading to the development of novel materials.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, enhancing its functional properties.
  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, potentially altering its biological activity.
  • Substitution Reactions: The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents on the thienyl ring.

These reactions highlight the compound's versatility in synthetic chemistry.

Several methods exist for synthesizing N-Boc-2-(5-bromo-2-thienyl)ethanamine:

  • Bromination: Starting from 2-thienylethanamine, bromination can be achieved using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine to yield N-Boc-2-(5-bromo-2-thienyl)ethanamine.
  • Metal-Catalyzed Reactions: Advanced synthetic routes may involve metal-catalyzed cross-coupling reactions to enhance yields and selectivity .

These methods provide pathways to obtain the compound with desired purity and yield.

N-Boc-2-(5-bromo-2-thienyl)ethanamine has several potential applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of novel antidepressants and other therapeutic agents.
  • Chemical Research: Used in studies exploring structure-activity relationships, particularly in compounds targeting serotonin receptors.
  • Material Science: Potential applications in developing functional materials due to its unique electronic properties.

Interaction studies involving N-Boc-2-(5-bromo-2-thienyl)ethanamine focus on its binding affinity to various receptors. Preliminary data indicate that thienyl derivatives may interact with serotonin receptors and other neurotransmitter systems, suggesting potential roles in modulating mood and cognition. Further research is required to elucidate these interactions fully.

Several compounds share structural similarities with N-Boc-2-(5-bromo-2-thienyl)ethanamine, each possessing unique properties:

Compound NameStructural FeaturesNotable Properties
N-Boc-2-(4-bromophenyl)ethylamineBromine at para positionAntidepressant activity
N-Boc-2-(3-methylphenyl)ethylamineMethyl group on phenylEnhanced lipophilicity
N-Boc-3-(5-bromo-2-thienyl)propanamineBromine on different thienyl positionDifferent pharmacological profile
N-Boc-3-(4-fluorophenyl)ethylamineFluorine substituentIncreased metabolic stability

The uniqueness of N-Boc-2-(5-bromo-2-thienyl)ethanamine lies in its specific thienyl structure combined with the bromine substituent, which may confer distinct biological activities compared to other derivatives.

XLogP3

3.6

Wikipedia

Tert-Butyl [2-(5-bromothiophen-2-yl)ethyl]carbamate

Dates

Modify: 2023-08-16

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